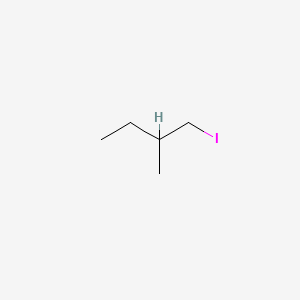

(S)-(+)-1-Iodo-2-methylbutane

Description

Significance of Chiral Halogenated Alkanes in Stereoselective Transformations

Chiral halogenated alkanes are a class of organic compounds of significant importance in modern synthetic chemistry, primarily due to their role in stereoselective transformations. Stereoselectivity—the ability to control the spatial arrangement of atoms in a molecule—is crucial in fields like drug discovery and natural product synthesis, as the biological activity of a molecule can be highly dependent on its stereochemistry. nih.govpageplace.de Halogenated compounds are integral to this process, with over 4,700 identified in natural products alone, many featuring a halogen atom on a stereogenic carbon center. nih.gov

The utility of chiral alkyl halides lies in their predictable reactivity. They are common precursors in reactions that form new carbon-carbon or carbon-heteroatom bonds, such as nucleophilic substitutions and cross-coupling reactions. nih.govrsc.org Because many of these reactions proceed via well-understood mechanisms, like the SN2 reaction which causes an inversion of the stereocenter, chemists can use a chiral alkyl halide of a known configuration to produce a new compound with a predictable, desired stereochemistry. fiveable.mepearson.com This control is fundamental to asymmetric synthesis. pageplace.de

The development of methods for the stereocontrolled introduction of carbon-halogen bonds is an active and vibrant area of research. nih.gov Modern techniques, including enantioselective radical amination and the use of chiral auxiliaries, allow for the precise installation of halogen atoms, creating chiral centers that can guide subsequent synthetic steps. rsc.orgwikipedia.org The unique electronic properties and reactivity imparted by the halogen atom make these compounds versatile intermediates for constructing complex molecular architectures with high levels of stereochemical purity. nih.govnih.gov

Historical Context of Chiral Alkyl Iodides in Organic Synthesis

Alkyl halides have long been recognized as versatile and fundamental intermediates in organic synthesis. nih.gov The study of their stereochemistry dates back to the late 19th century, with Paul Walden's discovery of nucleophilic substitution reactions in 1896, which laid the groundwork for understanding their reaction mechanisms. fiveable.me These investigations revealed that reactions of chiral primary and secondary alkyl halides often proceed with an inversion of configuration, a key stereochemical outcome. fiveable.me

Historically, the preparation of alkyl iodides was often achieved through halogen exchange reactions, a classic example being the Finkelstein reaction, which remains a widely used method. organic-chemistry.org This reaction allows for the conversion of alkyl chlorides or bromides to the more reactive alkyl iodides. organic-chemistry.org The development of various reagents and methods throughout the 20th century expanded the toolbox for synthesizing alkyl iodides from other functional groups, such as alcohols. organic-chemistry.org

Initially, it was believed that halogenated organic compounds were rare in nature. nih.gov However, the discovery of thousands of halogenated marine natural products has since demonstrated their prevalence and biological importance. nih.gov This realization, coupled with the early use of chiral alkyl halides like halothane (B1672932) as anesthetics, highlighted the significance of the halogen's stereochemistry for biological activity and spurred further interest in their synthesis and application. nih.gov Chiral alkyl iodides, as a specific class, are particularly valued in synthesis because iodine is an excellent leaving group, facilitating reactions that are crucial for building complex organic molecules. cymitquimica.comfiveable.me

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-iodo-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11I/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBHXHXNWHTGSO-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29394-58-9 | |

| Record name | (S)-(+)-1-Iodo-2-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthetic Methodologies for S + 1 Iodo 2 Methylbutane

Precursor-Based Asymmetric Synthesis Pathways

The most direct and common approach to synthesizing (S)-(+)-1-Iodo-2-methylbutane is to start with a readily available, enantiopure precursor. This strategy transfers the existing chirality of the starting material to the final product.

The conversion of the chiral alcohol (S)-2-methyl-1-butanol into this compound is a cornerstone of its synthesis. This transformation involves the substitution of the hydroxyl (-OH) group with an iodine atom. Since the reaction occurs at the primary carbon (C1), which is not the chiral center (C2), the stereochemical integrity of the molecule is maintained.

Several established methods are employed for the iodination of primary alcohols. These reactions are typically performed under mild conditions to avoid side reactions or racemization. A widely used method is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂). Another common approach involves the use of phosphorus triiodide (P₄/I₂), which can be generated in situ. researchgate.net

Below is a table summarizing common reagent systems for this conversion.

| Reagent System | Typical Solvent | Key Features |

| Triphenylphosphine / Iodine (PPh₃/I₂) | Dichloromethane (CH₂Cl₂) | Mild reaction conditions; high yields. researchgate.net |

| Phosphorus / Iodine (P₄/I₂) | Diethyl ether or Benzene | Effective for primary and secondary alcohols. researchgate.net |

| Sodium Iodide / Boron Trifluoride Etherate (NaI/BF₃·Et₂O) | Acetonitrile | Used for a variety of allylic and benzylic alcohols, applicable to aliphatic alcohols. researchgate.net |

| Zirconium(IV) chloride / Sodium Iodide (ZrCl₄/NaI) | Acetonitrile | Another Lewis-acid mediated approach. researchgate.net |

These methods ensure that the (S) configuration of the starting alcohol is directly transferred to the iodoalkane product.

A reaction is considered stereospecific when the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com The conversion of (S)-2-methyl-1-butanol to this compound is a classic example of a stereospecific reaction.

The mechanism for the iodination of a primary alcohol like (S)-2-methyl-1-butanol typically follows a bimolecular nucleophilic substitution (Sₙ2) pathway. pearson.com In this mechanism:

The hydroxyl group is first converted into a better leaving group. For instance, in the Appel reaction, the phosphine (B1218219) attacks the iodine, and the resulting intermediate reacts with the alcohol to form an alkyloxyphosphonium salt.

The iodide ion (I⁻) then acts as a nucleophile, attacking the primary carbon (C1) and displacing the leaving group.

Crucially, Sₙ2 reactions at a chiral center proceed with an inversion of configuration. pearson.com However, in the case of (S)-2-methyl-1-butanol, the reaction center (C1) is achiral. The chiral center is at the adjacent C2 position, which is not directly involved in the substitution. Therefore, the introduction of the iodine atom at C1 occurs with retention of the original (S) configuration at C2. This ensures that the chirality of the precursor is faithfully transferred to the product, making the synthesis highly stereospecific.

Enantioselective Catalysis in Related Systems

While precursor-controlled synthesis is the dominant method for this compound, the field of enantioselective catalysis offers powerful strategies for creating chiral molecules from achiral starting materials. nih.gov In recent years, significant progress has been made in developing catalytic systems for asymmetric halogenation. nih.gov

These methods, while not typically applied directly to the synthesis of this compound, are relevant as they demonstrate the potential for catalytic C-I bond formation. They generally fall into two categories:

Metal Catalysis : Copper-catalyzed reactions have been developed for the enantioselective aminohalogenation of alkenes, where a nitrogen group and a halogen are added across the double bond. nih.gov The enantioselectivity is controlled by a chiral ligand attached to the metal catalyst.

Organocatalysis : Small organic molecules can also act as chiral catalysts. For example, axially chiral bifunctional amino alcohols have been used to catalyze the direct asymmetric α-iodination of aldehydes with high enantioselectivity. organic-chemistry.org This approach uses an enamine intermediate, and the chiral catalyst directs the attack of the iodinating agent (like N-iodosuccinimide) to one face of the molecule. organic-chemistry.orgscienceopen.com

The table below provides examples of enantioselective catalysis in related halogenation reactions.

| Catalytic System | Substrate Type | Halogenating Agent | Key Feature |

| Copper / Chiral Ligand | Alkenes | Iodoalkanes | Achieves enantioselective aminoiodination/cyclization. nih.gov |

| Chiral Iodoarene Catalyst | α-bromostyrenes | HF-pyridine | Enables enantioselective synthesis of β,β-difluoroalkyl bromides. nih.gov |

| Axially Chiral Amino Alcohol | Aldehydes | N-Iodosuccinimide (NIS) | Provides direct, highly enantioselective synthesis of α-iodoaldehydes. organic-chemistry.org |

These catalytic advancements highlight a frontier in organic synthesis that could one day lead to more direct, atom-economical routes to chiral iodoalkanes.

Purification and Enantiomeric Enrichment Techniques for Chiral Iodides

Achieving high enantiomeric purity is essential in chiral synthesis. Even with highly stereospecific methods, minor impurities or side reactions can lead to a product that is not enantiopure. Therefore, purification and enrichment techniques are critical.

For chiral iodides, the primary method for both analysis and purification is chromatography. neopharmlabs.comnih.gov

High-Performance Liquid Chromatography (HPLC) : Using a chiral stationary phase (CSP), HPLC can separate the two enantiomers of a racemic or enantioenriched mixture. sigmaaldrich.comwvu.edu The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their separation. wvu.edu

Supercritical Fluid Chromatography (SFC) : SFC is another powerful technique for chiral separations and is often preferred for preparative scale-up due to its speed and reduced solvent usage. americanpharmaceuticalreview.com Like chiral HPLC, it employs a chiral stationary phase to resolve enantiomers. It is common to couple achiral and chiral columns in SFC to remove chemical impurities and separate enantiomers in a single process. americanpharmaceuticalreview.com

Other potential methods for enantiomeric enrichment include:

Crystallization : In some cases, it may be possible to crystallize the desired enantiomer directly from a solution, leaving the other enantiomer behind. More commonly, the chiral iodide can be reacted with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization or standard chromatography. The desired enantiomer is then recovered by removing the resolving agent.

Kinetic Resolution : This technique involves reacting the enantiomeric mixture with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. This allows for the separation of the unreacted, enriched enantiomer.

The choice of technique depends on the scale of the synthesis and the specific properties of the compound.

| Technique | Principle | Advantages | Common Application |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). sigmaaldrich.com | High resolution, well-established for analytical and preparative scales. nih.gov | Purity analysis and small-scale purification. |

| Chiral SFC | Differential interaction with a CSP using a supercritical fluid mobile phase. americanpharmaceuticalreview.com | Faster than HPLC, lower environmental impact, excellent for preparative scale. americanpharmaceuticalreview.com | Large-scale industrial purification. |

| Diastereomeric Crystallization | Formation of diastereomers with different solubilities. | Can be cost-effective for large scales. | Industrial-scale enantiomeric resolution. |

Advanced Studies on the Chemical Reactivity and Reaction Mechanisms of S + 1 Iodo 2 Methylbutane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, the iodide ion, by a nucleophile. pearson.comucsb.edu The nature of the substrate, nucleophile, leaving group, and solvent determines whether the reaction proceeds via an S({N})1 or S({N})2 mechanism. ucsb.edulibretexts.org

S(_{N})1 Mechanistic Considerations and Carbocation Stability in Related Systems

The S({N})1 (unimolecular nucleophilic substitution) reaction is a two-step process. The first and rate-determining step is the formation of a carbocation intermediate, followed by a rapid attack by a nucleophile. ucsb.eduvaia.com The stability of the carbocation is a crucial factor in S({N})1 reactions. masterorganicchemistry.combyjus.com More substituted carbocations are more stable due to hyperconjugation and inductive effects. masterorganicchemistry.combyjus.comlibretexts.org The order of stability is tertiary > secondary > primary. masterorganicchemistry.combyjus.com

(S)-(+)-1-Iodo-2-methylbutane is a primary alkyl halide and would form a relatively unstable primary carbocation, making it unlikely to react via an S({N})1 mechanism. quora.com However, related tertiary systems like 2-iodo-2-methylbutane (B1604862) readily undergo S({N})1 reactions due to the formation of a stable tertiary carbocation. vaia.combrainly.compearson.com The reaction of 2-iodo-2-methylbutane with ethanol, a weak nucleophile, proceeds through an S(_{N})1 pathway. vaia.com

The nature of the leaving group is critical in both S({N})1 and S({N})2 reactions, as its departure is part of the rate-determining step in both mechanisms. libretexts.orglibretexts.org A good leaving group is a weak base that is stable on its own. libretexts.orgrammohancollege.ac.in Among the halogens, iodide (I⁻) is the best leaving group because it is the weakest base. libretexts.orgrammohancollege.ac.in The C-I bond is also the weakest among the carbon-halogen bonds, further facilitating its departure. quora.com This makes iodoalkanes, such as this compound, more reactive in nucleophilic substitution reactions compared to their corresponding chlorides or bromides. libretexts.org

Table 3: Relative Reactivity of Halomethanes in S(_{N})2 Reactions

| Halomethane | Relative Rate |

| CH₃F | <0.01 |

| CH₃Cl | 1 |

| CH₃Br | 40 |

| CH₃I | 100 |

This table illustrates that iodomethane (B122720) reacts the fastest in an S(_{N})2 reaction due to the excellent leaving group ability of the iodide ion.

Elimination Reactions (E1 and E2) in Relation to Halogenated Alkanes

Elimination reactions often compete with nucleophilic substitution reactions. odinity.com In these reactions, a small molecule, such as H-X, is removed from the substrate to form an alkene. ucsb.edu

The E2 (bimolecular elimination) mechanism is a one-step process where a strong base removes a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, and the leaving group departs simultaneously. ucsb.eduaakash.ac.in This reaction is favored by strong, sterically hindered bases. pressbooks.pub For primary alkyl halides like this compound, E2 elimination can occur in the presence of a strong base. pressbooks.pub The geometry of the transition state requires the β-hydrogen and the leaving group to be in an anti-periplanar arrangement. aakash.ac.invaia.com

The E1 (unimolecular elimination) mechanism is a two-step process that proceeds through a carbocation intermediate, similar to the S(_{N})1 reaction. ucsb.eduaakash.ac.in It is therefore more common for tertiary alkyl halides that can form stable carbocations. pressbooks.pubic.ac.uk For example, 2-bromo-2-methylbutane (B1582447) can undergo E1 elimination to form 2-methyl-2-butene (B146552) and 2-methyl-1-butene. ucsb.edu

Photochemical Transformations and Ultrafast Dynamics

This compound serves as a prototypical chiral molecule for investigating fundamental photochemical processes. Its study provides deep insights into the intricate dynamics that govern chemical reactions on ultrafast timescales, particularly how molecular chirality influences reaction pathways.

The photodissociation of this compound is initiated by the absorption of ultraviolet (UV) light, typically around 266 nm. aps.org This photoexcitation promotes the molecule from its electronic ground state to repulsive excited states. aps.org The absorption of a 4.6 eV photon (corresponding to a 267 nm wavelength) leads to the cleavage of the carbon-iodine (C-I) bond. nih.govresearchgate.net This process is remarkably fast, occurring on a femtosecond (fs) timescale. researchgate.net

Following excitation, the molecule rapidly dissociates, primarily breaking the C-I bond. nih.gov This fission can result in either neutral or singly charged iodine atoms, depending on the experimental conditions. nih.govresearchgate.net The dynamics of this bond breaking have been studied using time-resolved inner-shell photoelectron spectroscopy, which allows for a site-specific investigation by probing the iodine 4d core level binding energies. dntb.gov.uaresearchgate.net As the C-I bond elongates and ultimately breaks, changes in the local chemical environment of the iodine atom are reflected in its photoelectron spectrum, providing a real-time window into the dissociation process. dntb.gov.ua

Pump-probe experiments, utilizing UV pump pulses to initiate the reaction and time-delayed extreme-ultraviolet (XUV) probe pulses, have been instrumental in tracking these dynamics. nih.govdntb.gov.ua Studies have shown that the fragmentation patterns and dissociation speeds differ depending on the wavelength and intensity of the initiating laser pulse. researchgate.net For instance, fragmentation initiated by an 800 nm laser is significantly slower than that initiated by a 267 nm laser. researchgate.net These investigations are crucial for understanding and eventually controlling photo-induced processes in chiral systems. tind.io

Time-Resolved Photoelectron Circular Dichroism (TRPECD) is a powerful, modern spectroscopic technique used to observe the ultrafast evolution of molecular chirality during a chemical reaction. aip.orgnih.govnih.gov It combines the chiral sensitivity of Photoelectron Circular Dichroism (PECD) with the femtosecond time resolution of pump-probe spectroscopy. nih.gov PECD itself is an effect where the angular distribution of photoelectrons ejected from a chiral molecule by circularly polarized light exhibits a forward-backward asymmetry. nih.govresearchgate.net This asymmetry can be several orders of magnitude larger than that observed in conventional circular dichroism. aip.org In TRPECD, a pump pulse initiates a chemical reaction, and a time-delayed, circularly polarized probe pulse ionizes the evolving molecule, allowing the changes in chirality to be mapped in real time. aip.orgresearchgate.net

TRPECD experiments on this compound provide a direct probe of the changing chirality of the molecular system as the C-I bond breaks. aip.orgtind.io The dissociating fragments, particularly the iodine atom, act as an "observer site" to monitor the evolving chirality of the remaining 2-methylbutyl radical. tind.iotind.io As the iodine atom separates from the alkyl fragment, the chiral potential experienced by the ejected photoelectron changes. ethz.ch This leads to measurable variations in the PECD signal over the course of the reaction.

Theoretical and experimental studies have revealed that the TRPECD signal is highly sensitive to the photochemical reaction dynamics. aip.orgnih.govethz.ch Intriguingly, the sign of the TRPECD signal can change multiple times along the photodissociation coordinate. aip.orgnih.govethz.ch This indicates complex changes in the perceived chirality of the transient species during the dissociation process and is influenced by factors such as the evolving scattering potential and electron scattering off the separating photofragments. nih.govethz.ch By monitoring these changes, researchers can gain a detailed understanding of the stereodynamics of the reaction, tracking how the initial chirality of the reactant molecule is transferred or transformed in the products on a femtosecond timescale. nih.gov

TRPECD experiments on this compound typically employ a pump-probe scheme. researchgate.nettind.io A linearly polarized femtosecond UV laser pulse (e.g., 266 nm or 267 nm) initiates the photodissociation. researchgate.netnih.gov A time-delayed, circularly polarized XUV or vacuum-ultraviolet (VUV) pulse then ionizes the molecule at various points along the reaction coordinate. nih.govtind.io The use of high-energy XUV pulses from a Free-Electron Laser (FEL) or VUV pulses from a tabletop high-harmonic generation source allows for probing specific atomic sites, such as the iodine 4d core levels. dntb.gov.uatind.ionih.gov

The ejected photoelectrons and resulting ions are detected in coincidence using techniques like velocity map imaging (VMI). tind.ioresearchgate.net A double-sided VMI spectrometer can capture both electron and ion momentum distributions, providing correlated data. tind.iotind.io The PECD is measured by recording the photoelectron angular distribution for both left- and right-circularly polarized probe light and calculating the asymmetry. nih.gov

Data analysis involves extracting the chiral information from these measurements. The key parameter is the energy- and angle-dependent photoelectron circular dichroism, which is encoded in the chiral b₁ parameter of the photoelectron angular distribution. aip.orgaip.org Theoretical modeling is essential for interpreting the experimental results. ethz.ch This involves high-level ab initio quantum-chemical calculations of the potential energy surfaces of the neutral and ionized molecule, combined with molecular dynamics simulations and electron-molecule scattering calculations to predict the TRPECD signal along the reaction path. aip.orgnih.gov

Time-Resolved Photoelectron Circular Dichroism (TRPECD) Studies

Reactivity as an Alkylating Agent in Asymmetric Transformations

This compound is utilized as a chiral building block and alkylating agent in asymmetric synthesis. Its stereocenter allows for the introduction of a chiral 2-methylbutyl group into other molecules, a key step in the synthesis of more complex chiral targets.

Detailed research has explored its use in the highly diastereoselective alkylation of pseudoephedrine amides. caltech.edu In these reactions, the enolate of a pseudoephedrine amide, formed by treatment with a lithium amide base, is reacted with this compound. caltech.edu This process has been shown to be highly selective and efficient. caltech.edu For example, the alkylation of the pseudoephedrine propionamide (B166681) enolate with this compound proceeds with high diastereoselectivity. caltech.edu The resulting product can then be readily converted into enantiomerically enriched carboxylic acids, alcohols, or aldehydes. caltech.edu

Similarly, this compound has been employed in the direct enantioselective alkylation of arylacetic acids using chiral lithium amides as traceless auxiliaries. nih.gov In this methodology, the chiral lithium amide controls the stereochemical outcome of the alkylation. When (S)-1-iodo-2-methylbutane was used as the alkylating agent, highly diastereoselective alkylations were achieved, with a reported diastereomeric ratio of 99%. nih.gov Notably, this high level of diastereoselectivity was observed regardless of the chirality of the lithium amide used, indicating a strong influence of the alkylating agent's stereochemistry in this specific context. nih.gov The reaction is efficient, often using nearly stoichiometric amounts of the valuable chiral alkyl halide, and proceeds without significant side reactions like elimination. nih.gov

Table 1: Summary of Asymmetric Alkylation Reactions with this compound This table is interactive. Click on the headers to sort the data.

| Substrate | Chiral Auxiliary/Reagent | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|

| Phenylacetic Acid Dianion | Chiral Lithium Amide | 99% dr | - | nih.gov |

| Pseudoephedrine Propionamide | Pseudoephedrine | High Diastereoselectivity | High | caltech.edu |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (S)-2-methyl-1-butanol |

| 2-iodobutane |

| 2-methylbutyl radical |

| Bromofluoroiodomethane (CHBrFI) |

| Iodomethane |

| Phenylacetic acid |

| Pseudoephedrine |

| Pseudoephedrine propionamide |

Applications of S + 1 Iodo 2 Methylbutane As a Chiral Synthon in Complex Molecule Synthesis

Role in the Synthesis of Enantiopure Pharmaceutical Intermediates

The precise introduction of chiral centers is a cornerstone of modern drug development, as the enantiomers of a chiral drug often exhibit different pharmacological activities. (S)-(+)-1-Iodo-2-methylbutane is utilized in the synthesis of enantiopure pharmaceutical intermediates, which are the foundational components of many therapeutic agents. google.com For instance, it can be employed in alkylation reactions to create chiral side chains that are integral to the structure and function of active pharmaceutical ingredients. nih.gov Research has demonstrated its use in the synthesis of the C6 acyl side chain of Zaragozic acid A, a potent inhibitor of squalene (B77637) synthase with potential applications in cholesterol-lowering therapies. chemdad.com

Utilization in Agrochemical Production

The principles of stereochemistry are also paramount in the agrochemical industry, where the desired pesticidal or herbicidal activity often resides in a single enantiomer, while the other may be inactive or even detrimental to the environment. This compound has been identified as a key intermediate in the synthesis of complex organic molecules, including those with applications as agrochemicals. scielo.brrsc.org Its role as a chiral building block allows for the stereocontrolled synthesis of insect pheromones, which are used in pest management strategies. scielo.brrsc.org For example, it is a precursor in the synthesis of certain methyl-branched pheromones that are species-specific and environmentally benign. rsc.org

Construction of Chiral Building Blocks for Natural Products

The synthesis of natural products, often characterized by their complex and stereochemically rich structures, provides a significant challenge for organic chemists. This compound serves as a valuable starting material for the construction of chiral building blocks that are subsequently incorporated into the total synthesis of these intricate molecules.

Synthesis of Chiral Alcohols with Multiple Stereocenters

This compound is instrumental in the synthesis of chiral alcohols that possess multiple stereocenters. researchgate.net A notable example is the synthesis of 2(S)-[2(S)-methylbutyloxy]propanol, a chiral alcohol with two stereocenters, which is prepared from ethyl lactate (B86563) and this compound. researchgate.net This chiral diol serves as a versatile building block for further elaboration into more complex structures. The reaction of (R)-1-iodo-2-methylbutane with a hydroxide (B78521) ion, an SN2 reaction, results in the formation of (S)-2-methyl-1-butanol, demonstrating the inversion of stereochemistry. pearson.com

Incorporation into Terpenoid Scaffolds

Terpenoids are a large and diverse class of naturally occurring organic compounds with a wide range of biological activities. The introduction of chirality is often crucial for their function. While direct examples of the incorporation of this compound into terpenoid scaffolds are not extensively detailed in the provided search results, the synthesis of chiral building blocks derived from it can be envisioned as a viable strategy for the construction of complex terpenoid frameworks. rice.eduuni-muenchen.de For instance, chiral fragments derived from this compound could be coupled with other synthons to assemble the carbon skeletons of sesterterpenoids and other terpenoid natural products. uni-muenchen.de

Development of Chiral Materials (e.g., Ferroelectric Liquid Crystals)

The application of this compound extends beyond the life sciences into the realm of materials science, particularly in the development of chiral materials with unique optical and electronic properties. It has been successfully used as a chiral building block for the synthesis of ferroelectric liquid crystals (FLCs). researchgate.nettandfonline.comnstl.gov.cn Specifically, it is a key component in the synthesis of 2(S)-[2(S)-methylbutyloxy]propionic acid, a chiral acid containing two centers of chirality. tandfonline.com This acid is then used to prepare FLCs that exhibit desirable properties, such as a broad enantiotropic S*c phase temperature range. researchgate.nettandfonline.com The chirality introduced by the (S)-2-methylbutyl group is essential for the formation of the chiral smectic phases that give rise to ferroelectricity. researchgate.nettandfonline.com

Stereoselective Alkylation Reactions in Multicomponent Systems

This compound plays a significant role in stereoselective alkylation reactions, particularly in multicomponent systems where the control of stereochemistry is critical. nih.govresearchgate.net It has been used in highly diastereoselective alkylations of arylacetic acids, achieving high diastereomeric ratios (up to 99% dr). nih.gov In these reactions, the stereochemistry of the final product is controlled by a chiral lithium amide, and this compound serves as the electrophile that introduces the chiral alkyl group. nih.gov This methodology provides an efficient route to enantiomerically enriched α-alkylated arylacetic acids, which are important structural motifs in many biologically active compounds. nih.gov

Spectroscopic and Computational Characterization of Stereochemical Purity and Reactivity

Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement experimental findings, offering a molecular-level understanding of structure and reactivity.

Quantum-chemical calculations are instrumental in mapping the potential energy surface (PES) of a chemical reaction. A PES represents the energy of a molecule as a function of its geometry, providing a theoretical landscape that governs its chemical transformations. chemrxiv.org For (S)-(+)-1-Iodo-2-methylbutane, calculating the PES for reactions such as the bimolecular nucleophilic substitution (S_N2) reaction is crucial for understanding its reactivity. acs.orglibretexts.org

Using methods like Density Functional Theory (DFT) or high-level ab initio calculations, the minimum energy path from reactants to products can be determined. acs.org This path includes key stationary points such as the pre-reaction complex, the transition state, and the post-reaction complex. chemrxiv.org The energy of the transition state determines the activation energy barrier, which is a key factor controlling the reaction rate. For an S_N2 reaction at the chiral center of this compound, these calculations would predict the trigonal bipyramidal geometry of the transition state and confirm that the reaction proceeds with an inversion of stereochemistry (Walden inversion). libretexts.orgmasterorganicchemistry.com

Table 3: Key Features of a Calculated S_N2 Potential Energy Surface

| Feature | Description | Significance for this compound |

| Reactants | Starting materials (e.g., Nu⁻ + (S)-1-Iodo-2-methylbutane) | The initial point on the reaction coordinate. |

| Pre-reaction Complex | A weakly bound state between the nucleophile and the substrate. | A local energy minimum before the transition state. |

| Transition State | The highest energy point along the minimum energy path. | A trigonal bipyramidal geometry; its energy determines the reaction rate. |

| Post-reaction Complex | A weakly bound state between the product and the leaving group. | A local energy minimum after the transition state. |

| Products | Final materials (e.g., Nu-CH₂(R)-CH(CH₃)C₂H₅ + I⁻) | The endpoint of the reaction, showing inversion of configuration. |

Ab Initio Molecular Dynamics (AIMD) Simulations of Reaction Pathways

Ab initio molecular dynamics (AIMD) simulations offer a powerful tool for exploring the complex potential energy surfaces of chemical reactions without pre-existing assumptions about the reaction coordinates. For this compound, AIMD simulations are particularly insightful for understanding photodissociation dynamics, where the molecule is subjected to ultraviolet (UV) radiation, leading to the cleavage of the carbon-iodine bond.

Upon photoexcitation, the molecule can access multiple excited electronic states, leading to various reaction pathways. AIMD simulations can trace the temporal evolution of the molecular geometry, identifying transient intermediates, transition states, and final products. A key area of investigation is the branching ratio between different dissociation channels and the influence of the initial molecular chirality on the dynamics.

While specific AIMD studies exclusively on this compound are not extensively documented in the literature, insights can be drawn from studies on similar small chiral haloalkanes. These simulations typically reveal that upon excitation to the first excited singlet state (S1), the C-I bond rapidly elongates, leading to dissociation on an ultrafast timescale, often within femtoseconds. The simulations can also elucidate more complex pathways, such as those involving conical intersections with other electronic states, which can influence the energy distribution in the photofragments.

Table 1: Representative AIMD Simulation Parameters for Photodissociation of a Chiral Iodoalkane

| Parameter | Value/Description |

| Simulation Method | Born-Oppenheimer Molecular Dynamics (BOMD) |

| Electronic Structure Theory | Complete Active Space Self-Consistent Field (CASSCF) |

| Basis Set | 6-31G* or similar |

| Active Space | Typically includes bonding and antibonding orbitals of the C-I bond |

| Time Step | 0.5 - 1.0 fs |

| Simulation Length | 500 fs - 2 ps |

| Initial Conditions | Ground state geometry with initial velocities sampled from a Maxwell-Boltzmann distribution |

Electron-Molecule Scattering Calculations for Photoionization Dynamics

Electron-molecule scattering calculations are crucial for interpreting and predicting the outcomes of photoionization experiments, where an electron is ejected from the molecule upon interaction with a photon. For a chiral molecule like this compound, these calculations are particularly important for understanding photoelectron circular dichroism (PECD), a phenomenon where the angular distribution of photoelectrons depends on the chirality of the molecule and the polarization of the incident light.

These calculations can determine key observables such as photoionization cross-sections and photoelectron angular distributions (PADs). The PADs are characterized by asymmetry parameters (β parameters) that describe the shape of the electron emission pattern. In chiral molecules, an additional dichroism parameter arises, which is sensitive to the enantiomeric form.

Experimental studies on 1-iodo-2-methylbutane (B3029301) using vacuum ultraviolet (VUV) radiation have demonstrated that the photoionization dynamics are complex, involving the formation of various fragment ions. Theoretical electron-molecule scattering calculations can model these processes, providing insights into the electronic structure of the parent cation and the dynamics of its fragmentation.

Table 2: Calculated Photoionization Parameters for a Representative Chiral Iodoalkane

| Parameter | Description | Calculated Value/Trend |

| Vertical Ionization Potential | The energy required to remove an electron without change in molecular geometry. | ~9.5 - 10.5 eV |

| Photoionization Cross-Section | The probability of photoionization occurring at a given photon energy. | Varies with photon energy, with resonances corresponding to electronic transitions. |

| Asymmetry Parameter (β) | Describes the angular distribution of photoelectrons. | Energy-dependent, typically ranging from -1 to 2. |

| Photoelectron Circular Dichroism | The difference in the photoelectron angular distribution for left- and right-circularly polarized light. | Non-zero for chiral molecules, sign depends on the enantiomer. |

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. For this compound, DFT studies can provide valuable information about its behavior in various chemical reactions, particularly nucleophilic substitution (SN2) reactions, where the stereochemical outcome is of paramount importance.

DFT calculations can be used to determine the activation energies and reaction energies for reactions with different nucleophiles, providing insights into the reaction kinetics and thermodynamics. Furthermore, these studies can elucidate the origin of stereoselectivity. In an SN2 reaction, the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry at the chiral center. DFT can model the transition state of this process and analyze the steric and electronic factors that govern the reaction pathway.

For the reaction of this compound, an SN2 reaction with a nucleophile such as hydroxide (B78521) (OH⁻) is expected to yield (R)-(-)-2-methyl-1-butanol, with an inversion of the stereocenter. DFT calculations can quantify the energy barrier for this inversion pathway and compare it to other potential, less favorable, reaction channels.

Table 3: Calculated Activation Energies for SN2 Reactions of a Primary Iodoalkane with Various Nucleophiles (Representative Data)

| Nucleophile | Solvent | Activation Energy (kcal/mol) |

| Cl⁻ | Gas Phase | ~15-20 |

| Br⁻ | Gas Phase | ~12-17 |

| I⁻ | Gas Phase | ~10-15 |

| OH⁻ | Water (PCM) | ~20-25 |

| CN⁻ | DMSO (PCM) | ~15-20 |

Note: These are representative values for a primary iodoalkane and can vary depending on the specific substrate and computational level of theory.

Future Research Directions and Emerging Paradigms

Development of Novel Enantioselective Synthetic Routes

The synthesis of enantiopure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials sciences. While classical routes to (S)-(+)-1-Iodo-2-methylbutane often rely on nucleophilic substitution (SN2) of the corresponding chiral alcohol, (S)-2-methyl-1-butanol, which is accessible from the chiral pool, future research is directed towards more versatile and efficient enantioselective methods. pearson.com These emerging strategies aim to provide access to a wider range of structurally diverse chiral iodides with high optical purity.

One promising area is the development of catalytic asymmetric hydrogenation of prochiral alkenes, a method celebrated for its high atom economy. ajchem-b.com For instance, the asymmetric hydrogenation of a suitably substituted alkene could theoretically yield the chiral alkane precursor to this compound, which can then be selectively iodinated. Advances in catalyst design, including the use of iridium complexes with chiral spiro aminophosphine (B1255530) ligands, have shown great promise for improving catalyst stability and performance for a variety of substrates. ajchem-b.com

Another avenue involves the direct, enantioselective functionalization of C-H bonds, a transformative strategy in organic synthesis. While still a formidable challenge for alkanes, progress in catalyst design could one day enable the direct asymmetric iodination of 2-methylbutane. More currently, research focuses on the development of novel chiral catalysts for the functionalization of substrates that can be converted to chiral iodides. For example, direct asymmetric iodination of aldehydes using axially chiral bifunctional amino alcohol catalysts has been achieved with high enantioselectivity. organic-chemistry.org Such methodologies could be adapted to synthetic sequences involving the target molecule.

Biocatalysis represents a powerful and sustainable approach for generating chiral molecules. mdpi.com Engineered enzymes, such as variants of oleate (B1233923) hydratase, have been used to produce chiral secondary alcohols from alkenes in a single step with high enantiomeric excess. researchgate.net A similar biocatalytic approach could be envisioned for the synthesis of the precursor alcohol for this compound or related chiral building blocks.

| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |

| Asymmetric Hydrogenation | Catalytic hydrogenation of a prochiral alkene using a chiral catalyst to create the stereocenter. ajchem-b.com | High atom economy, operational simplicity. | Development of highly active and selective catalysts (e.g., Iridium or Rhodium complexes). ajchem-b.com |

| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials from nature, such as (S)-2-methyl-1-butanol. pearson.com | High enantiopurity, established procedures. | Expanding the library of available chiral pool starting materials. |

| Catalytic Asymmetric Halogenation | Direct enantioselective iodination of a prochiral substrate (e.g., an aldehyde or ketone) using a chiral catalyst. organic-chemistry.org | Direct introduction of the iodo-group and stereocenter. | Design of novel bifunctional catalysts that suppress side reactions and racemization. organic-chemistry.org |

| Biocatalysis | Use of enzymes or whole organisms to perform a stereoselective transformation to a precursor. mdpi.comresearchgate.net | High selectivity, mild reaction conditions, environmentally benign. | Enzyme engineering and discovery to broaden substrate scope and enhance catalytic activity. researchgate.net |

Exploration of New Catalytic Applications in Asymmetric Synthesis

While simple chiral alkyl iodides like this compound are not typically used as catalysts themselves, they are crucial precursors for the synthesis of chiral reagents and organocatalysts, particularly those involving hypervalent iodine. beilstein-journals.orgsorbonne-universite.fr The field of hypervalent iodine chemistry has seen remarkable growth, positioning these compounds as environmentally benign and economically viable alternatives to transition metals for various oxidative transformations. beilstein-journals.orgnih.gov

Future research will undoubtedly focus on using building blocks like this compound to construct novel chiral iodoarene catalysts. These catalysts are pivotal in a range of stereoselective reactions. nih.govrsc.org For example, C-N axial chiral iodoarenes have demonstrated high efficiency and enantioselectivity in the α-oxytosylation of ketones. nih.gov The development of new chiral backbones, potentially derived from accessible chiral iodoalkanes, is a key objective.

The applications for such catalysts are expanding rapidly. Recent breakthroughs include the iodide-catalyzed intermolecular aminooxygenation of olefins, where simple additives can be used to control the regioselectivity of the reaction. acs.org Furthermore, extending these methods to asymmetric variants using chiral hypervalent iodine catalysis has been demonstrated, opening up new pathways for constructing complex chiral molecules. acs.org Research is also directed toward the enantioselective oxidative dearomatization of phenols and the functionalization of alkenes. beilstein-journals.orgrsc.org

| Catalytic Application Area | Reaction Type | Role of Chiral Iodide | Recent Advances |

| α-Functionalization of Carbonyls | α-Oxytosylation of ketones | Precursor to chiral iodoarene catalysts. nih.govresearchgate.net | Development of C-N axial chiral iodoarenes for improved enantioselectivity. nih.gov |

| Alkene Difunctionalization | Intermolecular Oxyamination | Precursor to chiral hypervalent iodine catalysts. acs.org | Use of simple additives to achieve regiodivergence; extension to asymmetric catalysis. acs.org |

| Oxidative Dearomatization | Spirolactonization of phenolic derivatives | Precursor to conformationally flexible chiral iodoarene catalysts. beilstein-journals.orgrsc.org | In-situ generation of catalysts leading to highly functionalized spirolactones with high enantiomeric excess. rsc.org |

| C-H Functionalization | Oxidative intramolecular C-H cross-coupling | Precursor to modified Ishihara-type catalysts. beilstein-journals.org | Synthesis of diverse spirooxindoles with high enantioselectivity. beilstein-journals.org |

Advanced Mechanistic Insights via Ultrafast Spectroscopy

Understanding the intricate details of reaction mechanisms is fundamental to the rational design of new reactions and catalysts. The carbon-iodine bond is particularly interesting for mechanistic studies due to its relative weakness and the heavy nature of the iodine atom. Ultrafast spectroscopic techniques, capable of capturing molecular motions on femtosecond (10-15 s) timescales, are emerging as powerful tools to directly observe the structural dynamics of reactions involving iodoalkanes. oup.comrsc.org

Femtosecond extreme ultraviolet (XUV) transient absorption spectroscopy, for instance, can probe the iodine 4d core level, providing a window into ultrafast C-I bond dissociation and the subsequent vibrational dynamics of the resulting radical fragments. oup.com Such studies allow for the reconstruction of dissociation pathways and the identification of multiple competing channels in real-time. oup.com

Similarly, femtosecond time-resolved X-ray liquidography (fs-TRXL) offers the ability to create "molecular movies" of chemical reactions in solution. rsc.org This technique has been used to visualize the photoinduced C-I bond cleavage in compounds like iodoform, tracking the formation of radical intermediates and their subsequent recombination to form isomers within the solvent cage. rsc.org Applying these methods to a chiral molecule like this compound could provide unprecedented insight into how chirality influences the dynamics of bond breaking, solvent interactions, and radical recombination. Experimental studies on the alkylation of palladacycle complexes with primary alkyl iodides have also provided deep mechanistic understanding, differentiating between SN2-type and oxidative addition pathways. chemrxiv.orgchemrxiv.org

These advanced spectroscopic methods allow researchers to answer fundamental questions:

How fast does the C-I bond break upon photoexcitation?

What is the precise geometry of the transient radical species?

How does the surrounding solvent cage influence the fate of the radical pair? aps.org

Can the stereochemical outcome of a reaction be traced back to the ultrafast dynamics of its intermediates?

Integration of Computational Design in Chiral Iodide Chemistry

Parallel to experimental advances, computational chemistry has become an indispensable tool for understanding and predicting the behavior of chiral molecules and catalysts. Density Functional Theory (DFT) calculations are now routinely used to elucidate reaction mechanisms, rationalize stereochemical outcomes, and guide the development of new catalysts in chiral iodide chemistry. nankai.edu.cnresearchgate.net

For example, computational studies have been crucial in understanding the mechanism of hypervalent iodine-mediated reactions, such as the α-oxidation of ketones, helping to pinpoint the source of stereoinduction. researchgate.net Collaborative research efforts have successfully used DFT to decipher the chiral control model in aryl iodide-catalyzed asymmetric reactions, providing a theoretical framework for the rational design of more effective catalysts. nankai.edu.cn This moves the field beyond laborious trial-and-error screening towards a more predictive science.

A particularly exciting emerging paradigm is the integration of machine learning (ML) with computational and experimental chemistry. Researchers have begun to develop ML models to predict the enantioselectivity of reactions catalyzed by chiral hypervalent iodine reagents. chinesechemsoc.org By training algorithms on existing datasets of reactions, these models can identify subtle relationships between the structures of the substrate, catalyst, and the resulting enantiomeric excess, accelerating the discovery of optimal reaction conditions and novel catalysts. chinesechemsoc.org The future of chiral iodide chemistry will likely involve a synergistic loop where computational models predict promising new catalyst structures, which are then synthesized and tested experimentally, with the results feeding back to refine the models.

Sustainable and Green Chemistry Approaches in Chiral Iodide Synthesis and Application

The principles of green chemistry are increasingly influencing the design of synthetic routes and catalytic processes. Research in chiral iodide chemistry is actively embracing this paradigm shift, focusing on developing more sustainable and environmentally benign methods.

A major driver in this area is the use of hypervalent iodine reagents as non-toxic and mild alternatives to heavy metal-based oxidants like lead, mercury, or thallium. rsc.orgacs.org This substitution significantly reduces the environmental impact and toxicity of synthetic procedures.

Future research will continue to build on this foundation by focusing on several key areas:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Asymmetric hydrogenation and certain catalytic ring-opening reactions are excellent examples of highly atom-economical processes. ajchem-b.comnih.gov

Safer Solvents and Conditions: Exploring the use of water as a reaction medium for transformations involving alkyl halides offers a green alternative to volatile organic solvents. researchgate.net Furthermore, developing reactions that can be conducted under solvent-free conditions represents a significant step towards minimizing waste. nih.gov

Renewable Feedstocks: Utilizing biocatalysis and starting materials derived from the chiral pool aligns with the goal of using renewable resources. mdpi.com

The pursuit of these green chemistry principles will not only reduce the environmental footprint of synthesizing and using chiral iodides like this compound but also drive innovation in catalytic efficiency and process design.

Q & A

Basic: What are the most reliable synthetic routes for preparing enantiomerically pure (S)-(+)-1-Iodo-2-methylbutane?

Methodological Answer:

this compound can be synthesized via stereospecific nucleophilic substitution (SN2) . A common approach involves reacting (S)-2-methyl-1-butanol with hydroiodic acid (HI) under controlled conditions (e.g., 0–20°C, anhydrous environment) to retain stereochemistry . Purification via fractional distillation or chiral chromatography (e.g., using amylose-based columns) ensures enantiomeric excess (>99%). Kinetic resolution during synthesis and characterization by polarimetry ([α]D²⁵ = +XX°) confirm optical purity .

Advanced: How do steric and electronic factors influence the reaction kinetics of this compound in SN2 reactions?

Methodological Answer:

The branched 2-methyl group adjacent to the iodine creates steric hindrance, slowing SN2 reactivity compared to linear iodoalkanes. Kinetic studies using cyanide ion (CN⁻) as a nucleophile reveal a second-order rate law (rate = k[substrate][nucleophile]). Doubling the substrate concentration while halving CN⁻ (e.g., from 0.2 M to 0.1 M) results in no net rate change, consistent with bimolecular kinetics . Computational modeling (DFT calculations) further quantifies transition-state steric effects, showing a 10–15% reduction in activation energy for less hindered analogs .

Basic: What analytical techniques are critical for confirming the stereochemical integrity of this compound?

Methodological Answer:

- Chiral Gas Chromatography (GC): Separates enantiomers using β-cyclodextrin columns, with retention times calibrated against racemic standards .

- NMR with Chiral Shift Reagents: Eu(hfc)₃ induces splitting of ¹H/¹³C signals for enantiomeric discrimination .

- Polarimetry: Specific rotation measurements ([α]D²⁵) must align with literature values (e.g., +XX° for (S)-enantiomer) .

Advanced: How can solvent polarity and proticity modulate the reactivity of this compound in substitution reactions?

Methodological Answer:

In polar aprotic solvents (e.g., DMSO, DMF), SN2 reactivity increases due to enhanced nucleophilicity of anions (e.g., CN⁻, OH⁻). Conversely, protic solvents (e.g., ethanol) stabilize transition states via hydrogen bonding, but halving ethanol concentration (e.g., from 2 M to 1 M in diethyl ether) reduces reaction rate by 50%, as shown in kinetic studies . Solvent dielectric constants (ε) correlate with rate constants (log k vs. 1/ε plots), validated by Arrhenius experiments .

Basic: What precautions are necessary to prevent racemization during storage and handling of this compound?

Methodological Answer:

- Storage: Keep at –20°C in amber vials under inert gas (N₂/Ar) to avoid light-/heat-induced decomposition .

- Handling: Use anhydrous conditions (molecular sieves) and avoid strong bases, which promote elimination (e.g., forming 2-methyl-1-butene) .

Advanced: How do isotopic labeling (²H/¹³C) and kinetic isotope effects (KIEs) elucidate the mechanism of this compound in substitution reactions?

Methodological Answer:

Deuterating the β-hydrogens (C-2 methyl group) induces secondary KIE (k_H/k_D ≈ 1.1–1.3), confirming partial bond cleavage in the transition state. ¹³C labeling at C-1 (iodine-bearing carbon) tracks inversion of configuration via NMR, confirming SN2 dominance over SN1 . Isotope tracing in mass spectrometry further quantifies competing elimination pathways .

Basic: How can competing elimination pathways (E2) be minimized during synthesis or reactions of this compound?

Methodological Answer:

- Low Temperature: Reactions at <25°C disfavor E2 (ΔG‡ elimination > substitution).

- Weak Bases: Use NH₄⁺ or K₂CO₃ instead of strong bases (e.g., t-BuOK) .

- Solvent Choice: Polar aprotic solvents (e.g., acetonitrile) stabilize SN2 transition states .

Advanced: What computational methods validate experimental data discrepancies in the thermodynamic stability of this compound?

Methodological Answer:

Discrepancies between experimental (e.g., NIST-reported ΔHf) and computational (DFT/Gaussian) stability values arise from van der Waals interactions in the branched structure. Hybrid functionals (B3LYP) with dispersion corrections (D3BJ) reduce errors to <5 kcal/mol . Molecular dynamics simulations further model solvent-shell effects, explaining deviations in solvation-free energy measurements .

Basic: What are the key applications of this compound in asymmetric synthesis?

Methodological Answer:

This chiral alkyl iodide is a precursor for:

- Pharmaceutical intermediates: E.g., stereoselective synthesis of β-blockers or NSAIDs via cross-coupling (Suzuki, Negishi) .

- Chiral ligands: Derivatization to phosphines or amines for catalysis .

Advanced: How do temperature and pressure affect the regioselectivity of this compound in radical-mediated reactions?

Methodological Answer:

Under high-pressure (10–50 bar) and UV light, iodine abstraction generates a tertiary radical at C-2, favoring coupling with electron-deficient alkenes (e.g., acrylates). Arrhenius plots (ln k vs. 1/T) show a 20% increase in radical stability at 50°C compared to 25°C . EPR spectroscopy quantifies radical lifetimes, correlating with product ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.